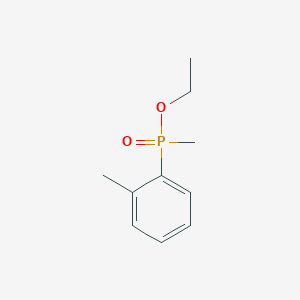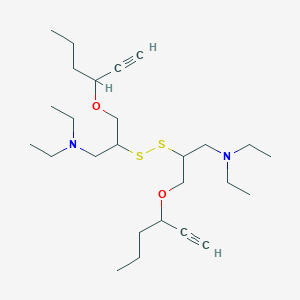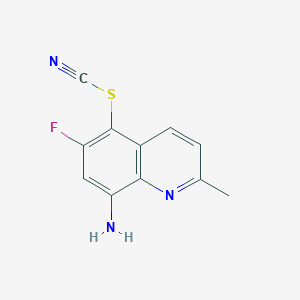
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring with an oxygen atom attached to the nitrogen, making it an N-oxide derivative. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethyl-4-oxopiperidine 1-oxyl with chlorine in aqueous sodium perchlorate, followed by ring contraction in the resulting 2,2,6,6-tetramethyl-1,4-dioxopiperidinium perchlorate in dilute perchloric acid . Another method includes the base-catalyzed intramolecular cyclization of aminoacetylenic ketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclization reactions, which are crucial for the formation of more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include chlorine for oxidation, palladium and gold salts for ring-closure reactions, and strong acids for cyclization . The conditions often involve aqueous or non-aqueous solutions, depending on the desired reaction pathway.
Major Products: The major products formed from these reactions include various pyrrole derivatives, which can be further functionalized for specific applications in organic synthesis and material science.
Scientific Research Applications
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, its derivatives exhibit significant anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities . Additionally, it is used as a flame retardant and as a ligand for the design of metal complex nanocatalysts .
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide involves its interaction with various molecular targets and pathways. The presence of the N-oxide group allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Its ability to form stable complexes with metals also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrrole derivatives such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one and 3-methyl-1-phenylpyrazolone . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: What sets 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-, 1-oxide apart is its unique N-oxide group and the presence of the 5,5-dimethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
62020-94-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-3H-pyrrol-1-ium-4-one |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-5(8)4-7(6)9/h4H,3H2,1-2H3 |
InChI Key |
SWAFPMMCSFMCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=[N+]1[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14546030.png)



![2-tert-Butylpyrazolo[1,5-a]azocine](/img/structure/B14546052.png)
![[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14546053.png)



